Cas no 125-24-6 (Oxydimorphine)
Oxydimorphine structure
Product Name:Oxydimorphine
CAS-Nr.:125-24-6
MF:C34H36N2O6
MW:568.659449577332
CID:173242
PubChem ID:5488907
Update Time:2025-04-19
Oxydimorphine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxydimorphine
- Pseudomorphine
- 2,2'-Bimorphine
- Morphine Sulfate Related Compound B
- Pseudo Morphine (Morphine Impurity)
- 4,5,4',5'-diepoxy-17,17'-dimethyl-[2,2']bimorphin-7-enyl-3,6,3',6'-tetraol
- Dehydromorphin
- Morphine Sulfate Related Compound B CII (20 mg) (Pseudomorphine)
- Pseudomorphin
- Pseudomorphine (free base)
- Pseudomorpine
- FOJYFDFNGPRXDR-NMGDDHEWSA-N
- Morphine Sulfate Related CoMpound B CII
- 4,5α:4',5'α-Bisoxy-17,17'-dimethyl[2,2'-bi(7,8-didehydromorphinan)]-3,3',6α,6'α-tetrol
- (2,2'-Bimorphinan)-3,3',6,6'-tetrol, 7,7',8,8'-tetradehydro-4,5:4',5'-diepoxy-17,17'-dimethyl-, (5alpha,6alpha)-(5'alpha,6'alpha)-
- Pseudomorphine (Morphine Impurity)
- DTXSID50924984
- Q4353536
- Pseudomorphine (C34 alkaloid)
- PSEUDOMORPHINE [MI]
- 7,7',8,8'-Tetradehydro-4,5?:4',5'?-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6?,6'?-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- UNII-AEZ78QX2G7
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine, 2,2'-Bismorphine)
- NS00113823
- Pseudo Morphine (Morphine Impurity) (1mg/ml in Acetonitrile)
- MORPHINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- 7,7',8,8'-tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol
- 2,2'-Dehydrobimorphine
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- 2-(3,6-dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
- SCHEMBL530865
- 125-24-6
- MORPHINE SULFATE IMPURITY B [EP IMPURITY]
- (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
- 2,2'Bimorphine
- AEZ78QX2G7
-
- Inchi: 1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
- InChI-Schlüssel: FOJYFDFNGPRXDR-SQILNHJXSA-N
- Lächelt: O1C2=C(C(=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@]5(CCN4C)C=32)O)C1C(=C2C3=C(C=1)C[C@@H]1[C@@H]4C=C[C@@H]([C@@H]([C@@]43CCN1C)O2)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 568.25700
- Monoisotopenmasse: 568.25733687g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1140
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 106Ų
Experimentelle Eigenschaften
- Dichte: 1.1922 (rough estimate)
- Schmelzpunkt: >225°C (dec.)
- Siedepunkt: 632.54°C (rough estimate)
- Brechungsindex: 1.5300 (estimate)
- PSA: 105.86000
- LogP: 2.25240
Oxydimorphine Verwandte Literatur
-
1. 512. The structure of pseudomorphineK. W. Bentley,S. F. Dyke J. Chem. Soc. 1959 2574
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
Richard W. Abbott,Alan Townshend,Richard Gill Analyst 1986 111 635
-
Phillip H. Jordan,John P. Hart Analyst 1991 116 991
125-24-6 (Oxydimorphine) Verwandte Produkte
- 14297-87-1(Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge